5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.: 888731-88-2
VCID: VC0113198
InChI: InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
SMILES: C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3
Molecular Formula: C15H13NO3
Molecular Weight: 255.273

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one

CAS No.: 888731-88-2

Cat. No.: VC0113198

Molecular Formula: C15H13NO3

Molecular Weight: 255.273

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one - 888731-88-2

Specification

CAS No. 888731-88-2
Molecular Formula C15H13NO3
Molecular Weight 255.273
IUPAC Name 5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Standard InChI Key AGBBIYMYUOTIMV-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3

Introduction

Chemical Structure and Classification

5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one belongs to the broader family of 1,4-benzoxazin-3-one derivatives, which are characterized by a heterocyclic system containing a six-membered benzene ring fused with a 1,4-oxazin-3-one moiety. The presence of the benzyloxy group at the 5-position introduces distinct electronic and steric properties that influence the compound's reactivity and biological activity profile. The benzoxazinone scaffold represents a privileged structure in medicinal chemistry due to its ability to interact with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

The general structure consists of a heterocyclic system with an NH group at position 4, a carbonyl function at position 3, and an oxygen atom at position 1, forming a six-membered ring with the benzene component. The specific substitution pattern with a benzyloxy group at position 5 distinguishes this compound from other benzoxazinone derivatives while maintaining the core pharmacophore responsible for many of the biological activities associated with this class of compounds.

Physicochemical Properties

Based on structural analysis and information from related benzoxazinone derivatives, 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one is expected to possess the following physicochemical properties:

Physical Characteristics

PropertyDescription
Physical stateSolid
AppearanceOff-white to white crystalline powder
Molecular formulaC15H13NO3
Molecular weight255.27 g/mol
Melting pointTypically between 150-180°C for similar derivatives

Solubility Profile

The compound demonstrates selective solubility characteristics typical of benzoxazinone derivatives:

SolventSolubility
ChloroformSoluble
MethanolSoluble
WaterPoor solubility
DMSOSoluble
AcetoneModerately soluble

These solubility characteristics are significant for formulation development and bioavailability considerations in potential pharmaceutical applications. The presence of both hydrophilic and hydrophobic moieties in the molecular structure contributes to its amphiphilic nature, allowing for potential interactions with biological membranes.

Synthetic Methodologies

The synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and related benzoxazinone derivatives typically involves multiple steps and various methodologies. The following approaches have been documented for similar compounds:

Aryl Chloroformate Method

This efficient cyclization method avoids the use of phosgene (a toxic and highly hazardous gas) and represents a safer alternative for benzoxazinone synthesis . The general procedure involves:

  • Addition of an aryl chloroformate to a stirring mixture of an appropriately substituted amino alcohol at controlled temperature (20-25°C)

  • Stirring the reaction mixture for approximately 1-6 hours to complete the formation of the carbamate intermediate

  • Quenching the reaction with water or an aqueous base (typically KOH) to produce a biphasic solution containing the benzoxazinone in the organic solvent phase

  • Stirring the biphasic mixture at 20-50°C for 1-6 hours to complete the cyclization process

  • Isolation of the final product from the organic phase through appropriate workup procedures

One-Pot Synthesis Approaches

For certain benzoxazinone derivatives, one-pot synthetic strategies have been developed, which offer advantages in terms of efficiency, yield, and environmental impact. These approaches typically involve:

  • Condensation of appropriate aromatic aldehydes with phenols and urea in the presence of catalysts

  • Use of catalysts like wet cyanuric chloride under solvent-free conditions

  • Cyclization of the intermediates to form the benzoxazinone ring system

While these methods have been applied to related benzoxazinone derivatives, their specific application to the synthesis of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one would require optimization of reaction conditions and substituent compatibility.

ActivityPotencyTarget Organisms
AntibacterialModerate to highGram-positive and Gram-negative bacteria
AntifungalModerateVarious fungal species
AntihelminticVariableParasitic worms

The antimicrobial activity of these compounds is often comparable to standard antibiotics like amoxicillin and streptomycin in certain test systems . The mechanisms of action likely involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

Pharmaceutical Applications

Related benzoxazinone compounds serve as important intermediates in pharmaceutical synthesis:

  • Structurally similar compounds such as (R)-6-Benzyloxy-8-(oxiran-2-yl)-4H-benzo oxazin-3-one function as key intermediates in the synthesis of respiratory medications like Olodaterol, a novel inhaled β2-adrenoceptor agonist

  • The core benzoxazinone scaffold appears in various pharmaceutical agents targeting inflammatory, cardiovascular, and neurological disorders

  • Modifications of the basic structure, particularly at positions 5 and 6, have yielded compounds with enhanced therapeutic profiles and reduced side effects

Structure-Activity Relationships

The biological activity of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one and related compounds is strongly influenced by their structural features:

Key Structural Elements

  • The benzoxazinone core provides a rigid scaffold that positions functional groups in specific spatial orientations critical for receptor binding

  • The NH group at position 4 often serves as a hydrogen bond donor in interactions with biological targets

  • The carbonyl group at position 3 functions as a hydrogen bond acceptor and contributes to the compound's electrophilic character

  • The benzyloxy substituent at position 5 introduces hydrophobicity and potential for π-stacking interactions with aromatic amino acid residues in target proteins

Structure Modifications and Effects

Various structural modifications of the basic benzoxazinone scaffold have been investigated to enhance specific biological activities:

ModificationPositionEffect on Activity
HalogenationBenzene ringEnhanced antimicrobial activity
Alkyl substitutionPositions 2, 5, 7Improved metabolic stability
Benzyloxy groupPosition 5, 6Increased binding affinity to specific receptors
Indole incorporationPosition 3Modified pharmacokinetic properties

These structure-activity relationships provide valuable insights for the rational design of new benzoxazinone derivatives with optimized therapeutic profiles.

Hazard TypeDescriptionPrecautionary Measures
Skin contactMay cause irritation and potential allergic reactions Wear appropriate protective gloves
Eye exposureCan cause serious eye irritation Use eye protection/face protection
InhalationRespiratory tract irritation possibleAvoid breathing dust/vapor/mist
EnvironmentalPotentially toxic to aquatic organisms Avoid release to the environment; collect spillage

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, with characteristic chemical shifts for the benzoxazinone core and benzyloxy substituent

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch (typically 1700-1750 cm-1) and NH stretch (3300-3500 cm-1)

  • Mass Spectrometry: Molecular ion peak at m/z 255 and fragmentation patterns specific to the benzoxazinone structure

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) systems can be developed for purity assessment and quality control of synthesized material, with typical mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions.

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